molecular formula C16H18N2O2 B097126 1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea CAS No. 19071-54-6

1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea

Cat. No. B097126
CAS RN: 19071-54-6
M. Wt: 270.33 g/mol
InChI Key: XIWZYXYULUDTSB-UHFFFAOYSA-N
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Description

1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea (also known as HPUra) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a derivative of phenethylamine and urea, which are both common organic compounds found in nature. HPUra has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of HPUra involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects depending on the context.

Biochemical And Physiological Effects

HPUra has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. HPUra has also been shown to have anti-convulsant properties and has been studied in the context of epilepsy.

Advantages And Limitations For Lab Experiments

HPUra has several advantages for laboratory experiments, including its relatively simple synthesis, its ability to inhibit carbonic anhydrase, and its potential for use in the treatment of various diseases. However, there are also limitations to the use of HPUra in laboratory experiments, including its potential toxicity and its variable purity and yield depending on the synthesis method used.

Future Directions

There are several future directions for the study of HPUra, including the development of more efficient synthesis methods, the study of its potential applications in the treatment of various diseases, and the investigation of its potential toxicity and side effects. Additionally, the study of HPUra in combination with other compounds may lead to the development of novel therapeutic agents with improved efficacy and reduced toxicity.

Synthesis Methods

HPUra can be synthesized using a variety of methods, including the reaction of phenethylamine with isocyanate, and the reaction of phenethylamine with phosgene followed by reaction with hydroxylamine. The synthesis of HPUra is relatively simple and can be achieved using standard laboratory techniques. However, the purity and yield of the compound can vary depending on the method used.

Scientific Research Applications

HPUra has been used in various scientific research applications, including the study of its mechanism of action and its physiological effects. HPUra has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has been studied in the context of various diseases, including glaucoma, epilepsy, and cancer.

properties

CAS RN

19071-54-6

Product Name

1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylurea

InChI

InChI=1S/C16H18N2O2/c19-12-15(11-13-7-3-1-4-8-13)18-16(20)17-14-9-5-2-6-10-14/h1-10,15,19H,11-12H2,(H2,17,18,20)

InChI Key

XIWZYXYULUDTSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=CC=C2

synonyms

1-(alpha-(Hydroxymethyl)phenethyl)-3-phenylurea

Origin of Product

United States

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